

Application Note: Quantification of Norethandrolone in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Norethandrolone

Cat. No.: B1679909

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethandrolone (17 α -ethyl-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) designed to promote muscle growth and treat catabolic states.^[1] Accurate quantification of **norethandrolone** in human plasma is essential for pharmacokinetic studies, clinical research, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of **norethandrolone** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and efficient chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

- **Norethandrolone** analytical standard
- **Norethandrolone**-d5 (or other suitable stable isotope-labeled internal standard)
- HPLC-grade methanol, acetonitrile, and water

- Formic acid, analytical grade
- Methyl tert-butyl ether (MTBE), HPLC grade
- Human plasma (K2EDTA anticoagulant)
- Phosphate buffer (0.1 M, pH 7)

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **norethandrolone** and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the **norethandrolone** stock solution with 50:50 methanol/water to prepare working solutions for calibration curve (CC) standards.
- Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to create CC standards at concentrations ranging from 0.1 to 50 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, ~0.3 ng/mL), Medium (MQC, ~5 ng/mL), and High (HQC, ~40 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 200 μ L of plasma sample (blank, CC, QC, or unknown) into a 2 mL microcentrifuge tube.
- Add 25 μ L of the internal standard working solution (e.g., **Norethandrolone-d5** at 100 ng/mL) to all tubes except the blank matrix.
- Vortex briefly to mix.
- Add 1 mL of MTBE to each tube.
- Vortex vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer (~900 μ L) to a new clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method for steroid analysis typically uses the following parameters, which should be optimized for the specific instrument.^{[2][3]}

Parameter	Condition
LC System	UPLC/UHPLC System
Column	C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 μ m)
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient Elution	Start at 40% B, linear gradient to 95% B over 5 min, hold for 1 min, return to 40% B and re-equilibrate for 2 min.
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	450°C
Gas Flows	Optimized for the specific instrument
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The protonated molecule $[M+H]^+$ is the typical precursor ion for steroids in positive ESI mode. [4][5] For **norethandrolone** (MW: 302.45), the precursor ion is m/z 303.2. Product ions are generated by collision-induced dissociation (CID), often resulting from the loss of water or fragmentation of the steroid rings.[5]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Norethandrolone	303.2	285.2	109.1	Optimized (e.g., 15-25)
Norethandrolone -d5	308.2	290.2	109.1	Optimized (e.g., 15-25)

Note: Collision energies must be optimized for the specific mass spectrometer being used.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar steroid assays in plasma.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Calibration Curve and Linearity

Analyte	Range (ng/mL)	Regression	Correlation Coefficient (r ²)
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| **Norethandrolone** | 0.1 - 50 | Linear, 1/x² weighted | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC Level	Nominal Conc. (ng/mL)	Intra-Assay Precision (%CV, n=6)	Intra-Assay Accuracy (%Bias)	Inter-Assay Precision (%CV, 3 runs)	Inter-Assay Accuracy (%Bias)
LLOQ	0.1	< 15%	± 15%	< 15%	± 15%
LQC	0.3	< 10%	± 10%	< 10%	± 10%
MQC	5.0	< 10%	± 10%	< 10%	± 10%

| **HQC** | 40.0 | < 10% | ± 10% | < 10% | ± 10% |

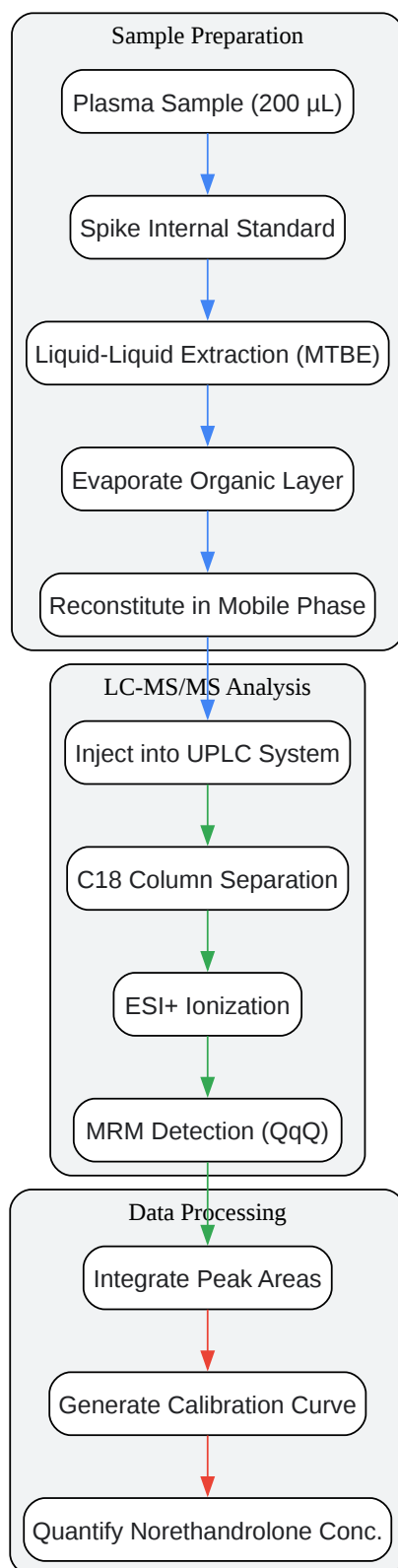
Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	0.3	85 - 95%	< 15%

| HQC | 40.0 | 85 - 95% | < 15% |

Visualizations

Experimental Workflow

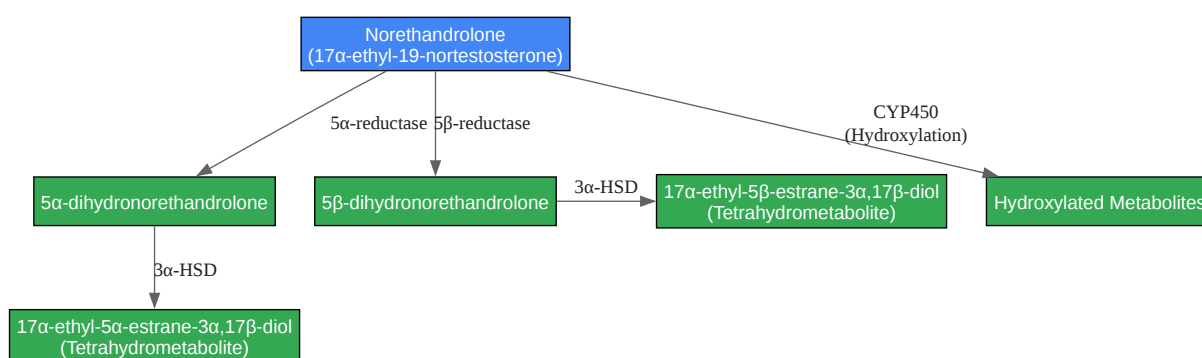


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Caption: Overview of the analytical workflow for **Norethandrolone** quantification.

Metabolic Pathway of Norethandrolone

Norethandrolone undergoes Phase I metabolism, primarily through reduction and hydroxylation reactions, to form more polar compounds that can be readily excreted.[8][9] The initial and rate-limiting step for 4-ene-3-keto steroids is the reduction of the C4-C5 double bond by 5 α - and 5 β -reductase enzymes, followed by the reduction of the 3-keto group.[8]



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Caption: Simplified metabolic pathway of **Norethandrolone** in humans.

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